四溴化锆

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

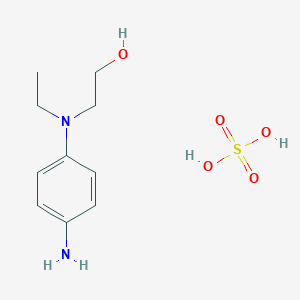

Zirconium tetrabromide, also known as zirconium(IV) bromide, is an inorganic compound with the chemical formula ZrBr₄. This colorless solid is primarily used as a precursor to other zirconium-bromine compounds. It is known for its high reactivity and is often utilized in various chemical synthesis processes .

科学研究应用

金属有机框架材料 (MOFs)

基于锆的金属有机框架材料 (Zr-MOFs) 已被探索用于各种应用 . Zr-MOFs 由于其高热稳定性、化学稳定性和水解稳定性、大的表面积以及可调结构,是功能性 MOFs 的主要类别 .

水吸附

Zr-MOFs 已被用于水吸附 . 这种应用在环境科学和工程等各个行业都至关重要。

气体储存和分离

Zr-MOFs 也已被用于气体储存和分离 . 这在能源领域尤其重要,因为高效的气体储存和分离至关重要。

多相催化

包括四溴化锆在内的基于锆的化合物已被用于多相催化 . 这种应用在化工行业至关重要,因为催化剂用于加速化学反应。

化学传感

Zr-MOFs 已被用于化学传感 . 这种应用在环境监测和医疗保健等各个领域都必不可少。

分析化学

包括四溴化锆在内的锆化合物已被用于现代分析化学 . 锆测定技术包括分子和原子光谱法、X射线荧光分析以及电化学和活化方法 .

生物医学应用

作用机制

Target of Action

Zirconium tetrabromide (ZrBr4) is an inorganic compound that primarily targets zirconium oxide (ZrO2) in a carbothermic reaction . The compound’s primary role is to serve as a precursor to other Zr-Br compounds .

Mode of Action

Zirconium tetrabromide interacts with its target, zirconium oxide, through a carbothermic reaction . This reaction involves the action of bromine on zirconium oxide, resulting in the formation of ZrBr4 and carbon monoxide (CO) . The reaction can be represented as follows:

ZrO2+2C+2Br2→ZrBr4+2COZrO_2 + 2C + 2Br_2 \rightarrow ZrBr_4 + 2CO ZrO2+2C+2Br2→ZrBr4+2CO

Biochemical Pathways

It’s known that zrbr4 readily hydrolyzes to give the oxybromide, with the release of hydrogen bromide .

Pharmacokinetics

It’s known that zrbr4 is a solid that sublimes and reacts with water , which could impact its bioavailability.

Result of Action

The primary result of ZrBr4’s action is the formation of other Zr-Br compounds . .

Action Environment

The action of ZrBr4 is influenced by environmental factors such as temperature and the presence of water. For instance, ZrBr4 sublimes at high temperatures and reacts with water , which could affect its stability and efficacy.

生化分析

Biochemical Properties

The biochemical properties of Zirconium Tetrabromide are not well-studied. Zirconium, the parent element of Zirconium Tetrabromide, has been found to interact with human cells. For instance, Zirconium oxide nanoparticles have shown cytotoxic effects on human cells

Cellular Effects

Zirconium oxide nanoparticles have been found to penetrate the cell membrane, causing mitochondrial damage, and their cytotoxicity is associated with heightened oxidative stress in cells .

Molecular Mechanism

It is known that Zirconium Tetrabromide hydrolyzes readily to give the oxybromide, with the release of hydrogen bromide .

Temporal Effects in Laboratory Settings

It is known that Zirconium Tetrabromide is purified by sublimation .

Metabolic Pathways

Zirconium ions have been found to up-regulate the BMP/SMAD signaling pathway .

Transport and Distribution

It is known that Zirconium Tetrabromide reacts with water .

Subcellular Localization

It is known that Zirconium Tetrabromide is a colorless solid .

准备方法

Synthetic Routes and Reaction Conditions: Zirconium tetrabromide can be synthesized through several methods:

- One common method involves the direct reaction of zirconium dioxide with bromine in the presence of carbon at elevated temperatures. The reaction is as follows:

Direct Reaction: ZrO2+2C+2Br2→ZrBr4+2CO

This reaction typically occurs at around 560°C . Another method involves treating zirconium borohydride with hydrogen bromide:Borohydride Complex Treatment: Zr(BH4)4+4HBr→ZrBr4+4H2+2B2H6

属性

IUPAC Name |

zirconium(4+);tetrabromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Zr/h4*1H;/q;;;;+4/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWWNKUULMMMIL-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

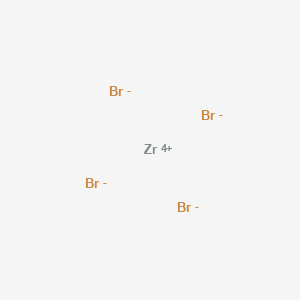

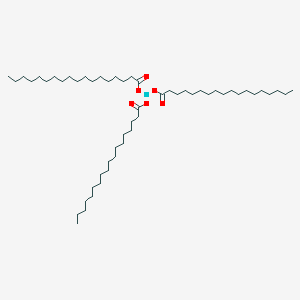

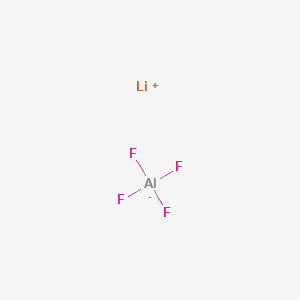

[Br-].[Br-].[Br-].[Br-].[Zr+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4Zr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13777-25-8 |

Source

|

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)

![(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione](/img/structure/B81365.png)

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)